molecular formula C15H12O3S2 B13077808 Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B13077808
M. Wt: 304.4 g/mol
InChI Key: QPHKIWIXXNXEPR-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name reflects its fused thienothiophene ring system, substituted with a 4-methoxyphenyl group at position 5 and a methyl ester at position 2.

The structural representation (Figure 1) consists of:

  • A bicyclic thieno[2,3-b]thiophene core, where two thiophene rings are fused at the [2,3-b] positions.
  • A 4-methoxyphenyl substituent (-C₆H₄-OCH₃) attached to position 5 of the bicyclic system.
  • A methyl ester group (-COOCH₃) at position 2.

The SMILES notation for the compound is O=C(C1=CC(C=C(C2=CC=C(OC)C=C2)S3)=C3S1)OC, which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is 1624261-82-0 . This unique identifier is critical for regulatory documentation and database searches.

Additional identifiers include:

  • MDL Number : MFCD28101704, used for cataloging in chemical supplier databases.
  • ChemSpider ID : While not explicitly listed for this compound, ChemSpider identifiers generally follow a numeric format (e.g., 4444765 for aesculin).
Identifier Type Value
CAS Registry Number 1624261-82-0
MDL Number MFCD28101704

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₅H₁₂O₃S₂ , indicating 15 carbon, 12 hydrogen, 3 oxygen, and 2 sulfur atoms. Its molecular weight is 304.38 g/mol , calculated as follows:

$$
\text{Molecular Weight} = (15 \times 12.01) + (12 \times 1.01) + (3 \times 16.00) + (2 \times 32.07) = 304.38 \, \text{g/mol}
$$

Comparative analysis with structurally similar compounds highlights the impact of substituents on molecular weight. For example, ethyl 3-[(4-methoxy-4-oxobutanoyl)amino]-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS 474543-03-8) has a molecular weight of 391.45 g/mol due to its additional ethyl ester and amino groups.

Compound Name Molecular Formula Molecular Weight (g/mol)
This compound C₁₅H₁₂O₃S₂ 304.38
Ethyl 3-[(4-methoxy-4-oxobutanoyl)amino]-5-(4-methoxyphenyl)thiophene-2-carboxylate C₁₉H₂₁NO₆S 391.45

The compact bicyclic structure of this compound contributes to its relatively low molecular weight compared to larger, functionally diverse analogs.

Properties

Molecular Formula

C15H12O3S2

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)thieno[2,3-b]thiophene-5-carboxylate

InChI

InChI=1S/C15H12O3S2/c1-17-11-5-3-9(4-6-11)12-7-10-8-13(14(16)18-2)20-15(10)19-12/h3-8H,1-2H3

InChI Key

QPHKIWIXXNXEPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)SC(=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate generally follows these key steps:

  • Synthesis of appropriately substituted thiophene intermediates.
  • Formation of the thieno[2,3-b]thiophene core via cyclization or coupling reactions.
  • Introduction of the 4-methoxyphenyl substituent through cross-coupling techniques.
  • Esterification or methylation to install the methyl carboxylate group.

Synthesis of Key Thiophene Intermediates

The starting materials are often amino-substituted thiophene carboxylates, such as methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate. These can be prepared via literature-reported multi-step procedures involving:

  • Electrophilic substitution on thiophene rings.
  • Functional group transformations to introduce amino and ester groups.

For example, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate has been synthesized by condensation of thiophene derivatives with methoxy-substituted aromatic aldehydes under acidic conditions, followed by oxidation and methylation steps.

Formation of the Thieno[2,3-b]thiophene Core

The thieno[2,3-b]thiophene system is constructed by intramolecular cyclization or by coupling two thiophene units. Common methods include:

  • Copper-catalyzed coupling reactions : For example, diazotization of amino-thiophene carboxylates followed by copper(I) chloride mediated cyclization to form chloro-substituted thieno[3,2-b]thiophenes, which can be further functionalized.

  • Base-promoted cyclization : Treatment of chloro-substituted thiophene carboxylates with potassium tert-butoxide and methyl thioglycolate in dry tetrahydrofuran (THF) under inert atmosphere leads to hydroxylated thieno[3,2-b]thiophene intermediates, which upon hydrolysis and acidification yield the thieno[3,2-b]thiophen-3(2H)-ones.

  • Suzuki-Miyaura cross-coupling : The introduction of the aryl substituent at the 5-position of the thieno[2,3-b]thiophene core is efficiently achieved by Suzuki-Miyaura cross-coupling of bromo-substituted thieno[2,3-b]thiophene intermediates with 4-methoxyphenylboronic acid derivatives, yielding the desired aryl-substituted thieno[2,3-b]thiophene carboxylates in good to excellent yields.

Methylation and Esterification

The methyl ester group at the 2-position is typically introduced or maintained throughout the synthesis by:

  • Using methyl esters of thiophene carboxylic acids as starting materials.
  • Employing methylation agents such as methyl iodide or dimethyl sulfate when necessary.
  • Maintaining methyl ester functionality during cyclization and coupling steps to avoid hydrolysis.

Representative Reaction Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Preparation of amino-thiophene carboxylate Condensation of substituted benzaldehydes with thiophene derivatives under acidic conditions Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate High yield, literature procedure
2 Diazotization and copper-mediated cyclization NaNO2, CuCl, acetonitrile, inert atmosphere Methyl 3-chloro-5-(4-methoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate Good yield
3 Base-promoted cyclization Potassium tert-butoxide, methyl thioglycolate, dry THF Hydroxylated thieno[3,2-b]thiophene derivative High yield, mild conditions
4 Suzuki-Miyaura cross-coupling Pd catalyst, 4-methoxyphenylboronic acid, base, solvent This compound Very good yield

Detailed Research Findings

  • Copper-Catalyzed Cyclization : The diazotization of amino-thiophene carboxylates followed by copper(I) chloride treatment is a key step to introduce the chloro substituent and facilitate ring closure to the thieno[3,2-b]thiophene core. The reaction is performed under inert atmosphere to prevent oxidation and side reactions. The product is isolated by extraction and purified by chromatography.

  • Base-Promoted Cyclization : The use of potassium tert-butoxide in dry THF activates methyl thioglycolate to attack the chloro-substituted thiophene intermediate, leading to ring closure and formation of hydroxylated thieno[3,2-b]thiophene. Subsequent hydrolysis under alkaline conditions followed by acidification yields the thieno[3,2-b]thiophen-3(2H)-one.

  • Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is highly effective for introducing the 4-methoxyphenyl substituent at the 5-position of the thieno[2,3-b]thiophene core. The reaction proceeds smoothly with boronic acid derivatives under mild conditions, affording the arylated product with high purity and yield.

Analytical Data Supporting Preparation

Typical characterization data for the final compound and intermediates include:

Compound 1H NMR (δ ppm) 13C NMR (δ ppm) Yield (%) Notes
This compound 3.87 (s, 3H, OCH3), aromatic signals 7.4–7.6, methyl ester 3.8 (s) 160.3, 141.5, 133.3, 128.9, 52.4 70–90 Confirmed by NMR and elemental analysis
Methyl 3-chloro-5-(4-methoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate 8.09 (s, 1H), aromatic multiplets 160.3, 141.5, 133.3, 128.9, 52.4 85 Intermediate for cyclization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-b]thiophene derivatives, including methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate, as anticancer agents. These compounds exhibit inhibitory effects on various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, derivatives have shown promising results against breast cancer by inhibiting the activity of specific enzymes crucial for tumor growth .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a significant role in steroid metabolism. In vitro studies demonstrated that certain derivatives could inhibit 17β-HSD with notable selectivity, suggesting their potential use in treating hormone-dependent conditions .

3. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. Compounds in this class have been evaluated for their effects on inflammatory mediators, showing potential to reduce inflammation in models of acute and chronic inflammatory diseases .

Material Science Applications

1. Organic Electronics
this compound has applications in organic electronics due to its favorable electronic properties. It can be utilized as a semiconductor material in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .

2. Photovoltaic Devices
In the field of solar energy, derivatives of thieno[2,3-b]thiophene have been incorporated into the active layers of photovoltaic devices. Their unique structural properties contribute to improved light absorption and charge separation, leading to enhanced energy conversion efficiencies .

Cosmetic Applications

1. Skin Care Formulations
The compound's potential antioxidant and anti-inflammatory properties make it suitable for inclusion in cosmetic formulations aimed at skin health. Studies suggest that compounds with similar structures can improve skin hydration and reduce signs of aging by mitigating oxidative stress .

2. Stability and Efficacy Testing
Cosmetic products containing this compound undergo rigorous stability testing to ensure safety and efficacy before market release. Investigations into the skin bioavailability of topical formulations containing this compound are crucial for understanding its absorption and therapeutic effects .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityPMC6270028Inhibitory effects on breast cancer cell lines
Enzyme InhibitionPMC8842245Selective inhibition of 17β-HSD
Organic ElectronicsResearchGateEnhanced charge transport properties noted
Skin Care FormulationsBrazilian Journal of Pharmaceutical SciencesImproved hydration and anti-aging effects observed

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs :

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (): Substituents: Methyl groups at positions 3 and 4. This may affect charge transport in electronic applications .

Alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate (): Substituents: Alkyl chains and alkoxyphenyl groups. Impact: Thieno[3,2-b]thiophene isomers exhibit narrower smectic C (SmC) mesophases in liquid crystals (LCs) than thieno[2,3-b] analogs. The target compound’s [2,3-b] configuration enhances mesophase stability due to improved molecular packing .

Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate (): Substituents: Amino and cyano groups. Impact: Electron-withdrawing cyano groups increase reactivity for heterocyclization but reduce thermal stability in LCs. The methoxyphenyl group in the target compound offers better conjugation for optoelectronic applications .

Electronic Properties Table :

Compound Substituents Conjugation Efficiency Mesophase Width (SmC)
Target compound 5-(4-methoxyphenyl), methyl ester High Wide (~40–60°C)
Thieno[3,2-b]thiophene analog 5-(4-alkoxyphenyl), alkyl ester Moderate Narrow (~20–30°C)
3,4-Dimethyl analog 3,4-dimethyl, methyl ester Low Not reported

Biological Activity

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate is a compound belonging to the thieno[2,3-b]thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound is characterized by a thieno[2,3-b]thiophene core with a methoxy-substituted phenyl group and a carboxylate ester. The structural formula can be represented as follows:

C15H12O3S2\text{C}_{15}\text{H}_{12}\text{O}_3\text{S}_2

Antitumor Activity

Research indicates that compounds with thieno[2,3-b]thiophene scaffolds exhibit significant antitumor properties. For instance, derivatives of thiophene have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. This compound has demonstrated antiproliferative effects against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism involves cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of cyclin B and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The thieno[2,3-b]thiophene framework is also associated with antimicrobial activities. Studies have reported that related compounds exhibit antibacterial and antifungal properties. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of glucuronidase and glucosidase enzymes, which are crucial in carbohydrate metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene ring. The methoxy substitution at the para position of the phenyl ring appears to enhance its antiproliferative activity significantly. Comparative studies with other thiophene derivatives suggest that modifications at specific positions can lead to varying degrees of biological efficacy .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against several human cancer cell lines using the MTT assay. The compound exhibited IC50 values ranging from 12 to 86 nM across different cell lines, indicating potent activity .
    Cell LineIC50 (nM)
    Jurkat12
    HeLa45
    MCF-730
    HCT-11686
  • Mechanism of Action : Further investigation revealed that the compound induced G2/M phase arrest in the cell cycle and triggered apoptosis through caspase activation and mitochondrial pathway involvement .

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